5-(4-Bromophenyl)thiophene-2-carbaldehyde

Physicochemical properties Drug design Lipophilicity

Securing a reliable, high-purity source of brominated thiophene aldehydes for cross-coupling can be challenging. 5-(4-Bromophenyl)thiophene-2-carbaldehyde (CAS 38401-70-6) directly addresses this need. - High Purity: Available at 98% purity, minimizing catalyst poisoning and maximizing yields in sensitive Suzuki and Sonogashira reactions. - Unique Reactivity: The para-bromine atom enables selective, sequential cross-coupling for complex molecular architectures, unlike non-halogenated analogs. - Supply Assurance: Offered as a stable, yellow solid with consistent quality, ready for immediate global shipping from BenchChem.

Molecular Formula C11H7BrOS
Molecular Weight 267.14 g/mol
CAS No. 38401-70-6
Cat. No. B1273530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)thiophene-2-carbaldehyde
CAS38401-70-6
Molecular FormulaC11H7BrOS
Molecular Weight267.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(S2)C=O)Br
InChIInChI=1S/C11H7BrOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
InChIKeyHKRFAVKXDXDKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)thiophene-2-carbaldehyde – Overview & Procurement


5-(4-Bromophenyl)thiophene-2-carbaldehyde (CAS 38401-70-6) is a heteroaromatic compound composed of a brominated phenyl ring conjugated to a formyl-substituted thiophene moiety [1]. Its molecular formula is C11H7BrOS, with a molecular weight of 267.14 g/mol . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials [2]. Its distinct structural features—a reactive aldehyde group, an electron-rich thiophene ring, and a bromine substituent—enable its use in a wide range of chemical transformations, including cross-coupling reactions and Schiff base formation [3].

Workflow

Cross-coupling & heterocycle synthesis intermediate

Key Handle

Brominated aryl group for Pd-catalyzed couplings

Purity Option

Higher-grade purity option reported

5-(4-Bromophenyl)thiophene-2-carbaldehyde – Structural Specificity & Sourcing


The scientific and industrial utility of 5-(4-Bromophenyl)thiophene-2-carbaldehyde is critically dependent on its unique molecular architecture, which prevents generic substitution with other thiophene carbaldehydes. The bromine atom at the para-position of the phenyl ring provides a specific site for cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings [1], which is not possible with non-halogenated analogs. Furthermore, the compound's specific lipophilicity (LogP = 3.99) [2] differs from its chloro- and fluoro- analogs, impacting its suitability in drug design and material science applications. Therefore, substituting this compound with a similar but structurally distinct thiophene aldehyde would likely lead to different reaction outcomes, altered physicochemical properties, and ultimately, a different end-product, underscoring the necessity for precise procurement.

Non-halogenated analogs

Lack the para-bromo site for cross-coupling; may require alternative functionalization strategies.

Chloro- or fluoro-substituted analogs

Different LogP and molecular weight may shift solubility and reactivity profiles.

Positional isomers

Reactivity and downstream derivative properties may not transfer directly; requires validation.

5-(4-Bromophenyl)thiophene-2-carbaldehyde – Quantifiable Differentiation vs. Analogs


Lipophilicity and Molecular Weight vs. Analogs

The compound's lipophilicity (LogP) and molecular weight are distinct from its chloro- and fluoro-substituted analogs, which influences its behavior in biological systems and material science applications. The LogP value of 5-(4-Bromophenyl)thiophene-2-carbaldehyde is reported as 3.9901 [1], while the predicted LogP for 5-(4-Chlorophenyl)thiophene-2-carbaldehyde is approximately 3.4 and for 5-(4-Fluorophenyl)thiophene-2-carbaldehyde is approximately 3.0 [2]. These differences in lipophilicity can affect membrane permeability, solubility, and protein binding. Furthermore, the molecular weights are 267.14 g/mol, 222.69 g/mol, and 206.24 g/mol, respectively, which can impact molar calculations in synthesis and formulation.

Lipophilicity & MW vs. analogs
Reported
LogP 3.99 (Br) vs ~3.4 (Cl), ~3.0 (F); MW 267.14 vs 222.69, 206.24 g/mol
Supports property-tuning context in synthesis design
Calculated LogP values; verify experimentally
Physicochemical properties Drug design Lipophilicity

Purity Specifications & Availability

The compound is commercially available with high purity specifications from multiple vendors. AKSci offers a grade with a minimum purity of 95% , while MolCore provides a product with purity not less than 98% (NLT 98%) . This range of purity options is comparable to, or exceeds, the purity available for the non-halogenated analog 5-Phenylthiophene-2-carboxaldehyde, which is typically offered at 95% purity . The availability of a higher purity grade (98%) for the brominated compound can reduce the need for in-house purification and improve yields in subsequent sensitive reactions, such as those requiring anhydrous or catalyst-specific conditions.

Purity specifications
Specification review
95% (AKSci), NLT 98% (MolCore) vs typical 95% (non-halogenated analog)
Higher-purity option may reduce downstream processing needs
Vendor specifications; confirm with COA
Chemical synthesis Quality control Procurement

Cross-Coupling Reactivity Advantage

The presence of a bromine atom on the phenyl ring provides a specific and highly reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings [1]. This enables the introduction of diverse aryl, alkenyl, or alkynyl groups to expand molecular complexity. In contrast, the non-halogenated analog, 5-Phenylthiophene-2-carboxaldehyde, lacks this site-specific reactivity and requires alternative, often less efficient, methods for further functionalization of the phenyl ring [2]. This difference is critical for building complex conjugated systems for materials science and medicinal chemistry.

Cross-coupling reactivity
Class-level
Para-bromo enables Suzuki-Miyaura and Sonogashira couplings; non-halogenated analog lacks this site
Enables site-selective cross-coupling strategy
Class-level inference; coupling efficiency may vary
Cross-coupling Suzuki-Miyaura Organic synthesis

Carbonic Anhydrase Inhibitor Potential

Derivatives of 4-bromo-2-thiophene carboxaldehyde, a positional isomer of the target compound, have been used to synthesize a series of 5-substituted 3-thiophenesulfonamides, which act as potent carbonic anhydrase II inhibitors [1]. These compounds demonstrated in vitro inhibition at concentrations of less than 10 nM [1]. The target compound, 5-(4-Bromophenyl)thiophene-2-carbaldehyde, with its extended conjugation and specific substitution pattern, offers a unique scaffold for developing similar or improved inhibitors. The ex vivo assay for these derivatives showed inhibitory values in the 25–81% range [1], indicating potential for further optimization.

CA inhibitor potential
Data to verify
Derivatives of related isomer showed IC50 <10 nM against CA II; target compound activity not directly reported
Supports scaffold evaluation for CA inhibitor design
Inferred from positional isomer; direct data needed
Medicinal chemistry Carbonic anhydrase Drug discovery

5-(4-Bromophenyl)thiophene-2-carbaldehyde – Best-Fit Application Scenarios


Cross-Coupling Precursor for Complex Synthesis

The compound's brominated phenyl ring enables selective and efficient Suzuki-Miyaura and Sonogashira couplings [1], making it an ideal building block for creating biaryl systems, conjugated polymers, and liquid crystals. This is a key differentiator from non-halogenated thiophene aldehydes and positions the compound as a critical intermediate in medicinal chemistry and materials science. Its higher available purity (98%) also ensures better reaction yields in sensitive catalyst systems .

Carbonic Anhydrase Inhibitor Development

Based on the potent inhibitory activity (IC50 < 10 nM) of related compounds derived from its positional isomer [2], this compound is a strategic choice for medicinal chemists designing new carbonic anhydrase II inhibitors. Its specific LogP (3.99) [3] may offer advantages in optimizing the pharmacokinetic profile of these inhibitors compared to more hydrophilic analogs.

Radiopharmaceutical Building Block

Thiophene derivatives have been successfully used as phenyl bio-isosteres in radiopharmaceutical design [4]. The compound's bromine atom could potentially be replaced by a [18F]fluoride, as demonstrated with similar thiophene carboxaldehydes [4]. Its specific lipophilicity (LogP 3.99) [3] might influence biodistribution, offering a distinct property compared to less lipophilic analogs.

Material Science: Higher Lipophilicity Applications

In the synthesis of organic electronic materials like conductive polymers and OLEDs [5], the compound's higher molecular weight (267.14 g/mol) and LogP (3.99) compared to its fluoro- and chloro- analogs [3] can be leveraged to fine-tune the solubility, packing, and optoelectronic properties of the resulting materials.

Application
Selection Property
Validation Focus
Cross-coupling precursor synthesis
Halogen-specific coupling reactivity
Suzuki-Miyaura/Sonogashira coupling yield
Carbonic anhydrase inhibitor design studies
Scaffold similarity to active isomer
In vitro CA II enzyme inhibition
Radiopharmaceutical building block research
Potential for halogen exchange (e.g., [18F]fluoride)
Radiolabeling efficiency and biodistribution model
Materials science (lipophilicity tuning)
Higher LogP and MW vs. halogenated analogs
Solubility and optoelectronic property screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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